molecular formula C35H34N6OS B11664332 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide CAS No. 303107-25-7

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B11664332
CAS No.: 303107-25-7
M. Wt: 586.8 g/mol
InChI Key: RSYQNIPQQYJDOL-HPNXWYHWSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a phenyl group at position 3. A sulfanyl (-S-) linker connects the triazole moiety to an acetohydrazide group, which is further functionalized with an (E)-configured Schiff base derived from 9-ethyl-9H-carbazole-3-carbaldehyde . The molecular formula is C₃₆H₃₄N₆OS, with a molecular weight of 598.77 g/mol (calculated based on isotopic composition).

Properties

CAS No.

303107-25-7

Molecular Formula

C35H34N6OS

Molecular Weight

586.8 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C35H34N6OS/c1-5-40-30-14-10-9-13-28(30)29-21-24(15-20-31(29)40)22-36-37-32(42)23-43-34-39-38-33(41(34)27-11-7-6-8-12-27)25-16-18-26(19-17-25)35(2,3)4/h6-22H,5,23H2,1-4H3,(H,37,42)/b36-22+

InChI Key

RSYQNIPQQYJDOL-HPNXWYHWSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)C(C)(C)C)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)C(C)(C)C)C6=CC=CC=C61

Origin of Product

United States

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a synthetic organic molecule that belongs to the class of hydrazones and triazoles. It has garnered attention due to its diverse biological activities, including potential anti-cancer, antimicrobial, and anti-inflammatory properties. This article reviews its biological activity based on available research findings.

PropertyValue
Molecular FormulaC28H29N5O2S
Molecular Weight499.63 g/mol
LogP6.4077
Polar Surface Area67.63 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives possess moderate to high antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The compound may also exhibit such properties due to its structural similarities.

Anticancer Potential

The triazole moiety is often associated with anticancer properties. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. Specifically, compounds containing the triazole ring showed promising results against breast cancer cell lines . The presence of the carbazole group in this compound could further enhance its anticancer activity due to the known efficacy of carbazole derivatives in targeting cancer cells.

Anti-inflammatory Effects

Compounds similar to the one discussed have been evaluated for their anti-inflammatory effects. Research indicates that hydrazone derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential mechanism for reducing inflammation . This could be relevant for therapeutic applications in diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their biological activities. The findings highlighted that modifications at specific positions on the triazole ring could enhance antimicrobial and anticancer activities .
  • In vitro Studies on Cancer Cell Lines : In a comparative study, several hydrazone compounds were tested against different cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects .
  • Anti-inflammatory Mechanisms : Research focusing on hydrazone compounds demonstrated their ability to modulate inflammatory pathways. Compounds were shown to reduce levels of TNF-alpha and IL-6 in cellular assays, indicating potential for treating inflammatory conditions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for the development of new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis in cancer cells. The presence of the carbazole moiety is believed to enhance its activity against specific cancer types .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Molecular docking studies indicate that it may inhibit enzymes involved in inflammatory pathways, such as lipoxygenases .

Applications in Agriculture

The unique properties of this compound extend to agricultural applications as well. Triazole derivatives are often used as fungicides due to their ability to disrupt fungal cell wall synthesis. The compound's structure suggests potential use in developing new agrochemicals that can protect crops from fungal infections while being less toxic to non-target organisms .

Material Science Applications

In materials science, compounds with triazole functionalities are being explored for their ability to form coordination complexes with metals, which can be useful in catalysis and sensor technology. The stability and reactivity of this compound make it a candidate for further exploration in these fields .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of triazole-thioacetohydrazide derivatives, which are frequently explored for their biological activities. Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Triazole: 4-phenyl, 5-(4-tert-butylphenyl); Hydrazide: 9-ethylcarbazol-3-ylidene 598.77 High lipophilicity (tert-butyl), extended conjugation (carbazole)
N'-[(E)-(2,6-Dichlorophenyl)methylene]acetohydrazide derivative Triazole: 4-phenyl, 5-(4-tert-butylphenyl); Hydrazide: 2,6-dichlorophenyl 564.07 Electron-withdrawing Cl groups enhance polarity; reduced bioavailability
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide Triazole: 4-allyl, 5-(4-toluidinomethyl); Hydrazide: 4-hydroxybenzylidene 436.53 Hydroxy group improves solubility; allyl chain increases flexibility
N'-[(E)-(4-Methoxyphenyl)methylidene]acetohydrazide derivative Triazole: 5-methyl, 4-phenyl; Hydrazide: 4-methoxyphenyl 325.38 Methoxy group enhances electron density; moderate logP

Structural Insights :

  • Conjugation Effects : The carbazole group (vs. dichlorophenyl or benzylidene in analogues) introduces a rigid, planar structure conducive to intercalation or receptor binding .
  • Stereoelectronic Effects : The (E)-configuration of the hydrazone linker stabilizes the molecule via resonance, a feature shared with all Schiff base-containing analogues .

Q & A

Q. What are the standard synthetic routes for this compound, and what solvents/catalysts are typically employed?

The synthesis involves multi-step reactions, starting with the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with the thiol-containing triazole precursor. Key steps include:

  • Formation of the triazole ring via cyclization of thiocarbazide intermediates.
  • Schiff base formation using glacial acetic acid as a catalyst in ethanol or DMF under reflux . Common solvents: Ethanol, DMF; Catalysts: Glacial acetic acid. Purification methods: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): To confirm the hydrazone (E)-configuration and substituent positions (e.g., tert-butyl, carbazole).
  • IR Spectroscopy: Identifies functional groups (C=N stretch ~1600 cm⁻¹, S-H absence confirms thioether formation) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak) .

Q. How is the antimicrobial activity of this compound typically assessed?

Basic screening involves:

  • Broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • MIC (Minimum Inhibitory Concentration) determination, with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. How can computational methods predict toxicity and optimize substituent selection?

  • QSAR Models: Use tools like GUSAR or TEST to predict LD₅₀ and prioritize low-toxicity derivatives .
  • Docking Studies: Analyze interactions with targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Focus on the triazole and carbazole moieties for hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across analogs?

Example: Discrepancies in anticancer activity between tert-butyl and chloro-substituted analogs.

  • Controlled Comparative Studies: Synthesize derivatives with systematic substituent variations (e.g., tert-butyl vs. nitro groups).
  • Mechanistic Profiling: Use flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to differentiate modes of action .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Data Collection: Use Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: SHELXL for small-molecule refinement; ORTEP-3 for visualizing thermal ellipsoids. Address twinning via HKLF 5 format in SHELXL .
  • Key Metrics: R-factor <0.05, CCDC deposition (e.g., CCDC 1234567) .

Q. What advanced in vivo models evaluate subacute toxicity?

  • Rodent Studies: Administer compound (100–500 mg/kg) via intragastric gavage for 14 days. Monitor:
  • Hematology: Leukocyte counts (e.g., eosinophilia indicates inflammation).
  • Biochemical Markers: ALT/AST (liver), urea/creatinine (kidney).
    • Recovery Assessment: Withdraw compound for 5 days; track normalization of parameters .

Methodological Considerations

Designing SAR Studies for Triazole-Carbazole Hybrids

  • Variable Substituents: Test tert-butyl (electron-donating) vs. halogens (electron-withdrawing) on phenyl rings.
  • Biological Assays: Pair cytotoxicity (MTT assay) with solubility (HPLC logP) to balance potency and bioavailability .

Handling Reactive Intermediates During Synthesis

  • Thiol Protection: Use trityl groups to prevent oxidation during triazole formation.
  • Schiff Base Stability: Maintain anhydrous conditions (molecular sieves) to avoid hydrolysis .

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